2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 4-acetylphenylpiperazine with 2,6-diethylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride
Major Products Formed
Oxidation: 2-[4-(4-carboxyphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide.
Reduction: 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide.
Substitution: Various substituted piperazine derivatives depending on the electrophile used
Scientific Research Applications
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The acetyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
- 2-[4-(4-ethoxyphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide
- 2-[4-(4-methylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide .
Uniqueness
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group on the phenyl ring and the diethyl substitution on the other phenyl ring contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-4-19-7-6-8-20(5-2)24(19)25-23(29)17-26-13-15-27(16-14-26)22-11-9-21(10-12-22)18(3)28/h6-12H,4-5,13-17H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRANTCDUEWIGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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